2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide belongs to a class of thioacetamide-functionalized pyrimidine derivatives. The core benzofuro[3,2-d]pyrimidine scaffold is modified with a 3,4-dimethylphenyl group at position 3 and a 3-methoxyphenylacetamide moiety at position 2, which may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-16-11-12-19(13-17(16)2)30-26(32)25-24(21-9-4-5-10-22(21)34-25)29-27(30)35-15-23(31)28-18-7-6-8-20(14-18)33-3/h4-14H,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJGGNWXCRNFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The thioamide group and the benzofuro-pyrimidine moiety are crucial for its binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have shown that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, compounds with benzofuro-pyrimidine frameworks have been evaluated for their efficacy against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), Caco-2 (colorectal cancer)
- Key Findings : Some derivatives demonstrated IC50 values in the micromolar range, indicating potent anti-proliferative effects. For example, a related compound showed an IC50 of 3.96 µM against MCF-7 cells, suggesting that modifications in the structure can enhance anticancer potency .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in cancer progression. For instance, studies on related compounds have indicated inhibition of metalloenzymes such as carbonic anhydrase isoforms II and IX, which are often upregulated in tumors .
Case Studies
- Study on Anti-Proliferative Activity :
- Enzyme Interaction Studies :
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-proliferative | MCF-7 | 3.96 | Induction of apoptosis |
| Anti-proliferative | Caco-2 | 5.87 | Cell cycle arrest |
| Enzyme Inhibition | Carbonic Anhydrase II | 2.6 | Competitive inhibition |
| Enzyme Inhibition | Carbonic Anhydrase IX | 16.1 | Competitive inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Variations
The following table compares the target compound with structurally similar analogs reported in the literature:
Key Observations:
Core Heterocycle: The benzofuro[3,2-d]pyrimidine core in the target compound (fused benzofuran-pyrimidine) may enhance π-π stacking interactions compared to thieno[3,2-d]pyrimidine (e.g., in ) or pyrido-thieno[3,2-d]pyrimidine (e.g., in ).
Substituent Effects :
- R1 (Position 3) :
- The 3,4-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.
- Smaller substituents (e.g., ethyl in or butyl in ) may enhance conformational flexibility.
- R2 (Position 2) :
- Electron-withdrawing groups (e.g., 6-trifluoromethylbenzothiazole in ) could enhance kinase inhibition but increase metabolic instability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
